Molecular structure and physicochemical properties of 4-(6-Chloro-9h-purin-9-yl)phenol
Molecular structure and physicochemical properties of 4-(6-Chloro-9h-purin-9-yl)phenol
Molecular Architecture and Physicochemical Profiling of 4-(6-Chloro-9H-purin-9-yl)phenol: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry and targeted therapeutics, bifunctional heterocyclic scaffolds are paramount. 4-(6-Chloro-9H-purin-9-yl)phenol is a highly versatile, electron-deficient purine intermediate. Characterized by dual orthogonal reactivity zones—a highly electrophilic C6 position on the purine ring and a nucleophilic/hydrogen-bonding phenolic hydroxyl group at the N9-aryl substituent—this compound serves as a critical building block for synthesizing ATP-competitive kinase inhibitors, nucleoside analogs, and advanced molecular probes.
This technical guide dissects the physicochemical properties, structural causality, and field-proven synthetic methodologies required to manipulate this scaffold with high regioselectivity and yield.
Physicochemical Profiling and Structural Causality
The utility of 4-(6-Chloro-9H-purin-9-yl)phenol stems directly from its molecular architecture. The pyrimidine sub-ring of the purine core is highly electron-deficient due to the electron-withdrawing nature of its nitrogen atoms. This depletion of electron density is most pronounced at the C2, C6, and C8 positions. The presence of a chlorine atom at C6 creates a highly activated electrophilic center, priming the molecule for Nucleophilic Aromatic Substitution (SNAr)[1]. Conversely, the 4-hydroxyphenyl group at the N9 position provides a handle for O-alkylation or acts as a critical hydrogen-bond donor/acceptor in protein-ligand interactions.
Table 1: Quantitative Physicochemical Data
| Property | Value | Rationale / Structural Implication |
| Chemical Name | 4-(6-Chloro-9H-purin-9-yl)phenol | Standard IUPAC nomenclature. |
| CAS Registry Number | 21268-12-2[2] | Unique identifier for procurement and literature verification. |
| Molecular Formula | C11H7ClN4O[3] | Dictates exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 246.65 g/mol [2] | Low molecular weight ideal for Fragment-Based Drug Design (FBDD). |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Crucial for interacting with the kinase hinge region or solvent front. |
| Hydrogen Bond Acceptors | 4 (Purine nitrogens, Phenolic oxygen) | Facilitates extensive interaction networks within protein binding pockets. |
| Topological Polar Surface Area | ~63.9 Ų | Excellent membrane permeability profile for oral bioavailability. |
Synthetic Methodologies and Experimental Workflows
The synthesis of N9-aryl purines is historically plagued by regioselectivity issues (N7 vs. N9 alkylation/arylation). To bypass this, two self-validating workflows are employed: the late-stage Chan-Lam coupling and the de novo Traube purine synthesis.
Chemical synthesis workflows for 4-(6-Chloro-9H-purin-9-yl)phenol via Chan-Lam and Traube routes.
Protocol A: Copper-Mediated Chan-Lam Coupling (N9-Arylation)
Rationale: The Chan-Lam coupling utilizes arylboronic acids under mild, oxidative copper-catalyzed conditions to drive high N9 regioselectivity, avoiding the N7-isomers common in standard nucleophilic substitutions[4],[5].
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Reagent Assembly: Combine 6-chloropurine (1.0 eq) and 4-hydroxyphenylboronic acid (1.5 eq) in anhydrous dimethylformamide (DMF)[1]. Causality: A slight stoichiometric excess of the boronic acid compensates for competitive protodeboronation side reactions.
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Catalyst & Ligand Addition: Add Copper(II) acetate (Cu(OAc)₂, 0.5–1.0 eq) and pyridine (2.0 eq). Causality: Cu(OAc)₂ facilitates transmetalation. Pyridine acts dually as a base to neutralize generated acid and as a ligand to stabilize the active Cu(II)/Cu(III) intermediate species[5].
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Aerobic Oxidation: Stir the reaction mixture at room temperature under an O₂ balloon for 24–48 hours. Causality: Molecular oxygen is the stoichiometric oxidant required to regenerate the active Cu(II) species and drive the reductive elimination step, forming the C-N bond[5].
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Self-Validation (In-Process Control): Monitor progression via LC-MS. The disappearance of the 6-chloropurine peak (m/z 155[M+H]⁺) and the appearance of the product peak (m/z 247 [M+H]⁺) validates the coupling.
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Workup & Purification: Quench with an aqueous EDTA solution. Causality: EDTA aggressively chelates the copper catalyst, preventing heavy metal contamination in the final product. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Protocol B: De Novo Traube Purine Synthesis
Rationale: When specific isotopic labeling is required, building the purine ring from a pyrimidine precursor is preferred.
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SNAr at Pyrimidine C4: React 5-amino-4,6-dichloropyrimidine (1.0 eq) with 4-aminophenol (1.1 eq) in n-butanol utilizing N,N-Diisopropylethylamine (DIPEA, 2.0 eq) at 80°C. Causality: The C4 chlorine is highly activated by the adjacent ring nitrogens. DIPEA scavenges the HCl byproduct, preventing the protonation of 4-aminophenol which would otherwise neutralize its nucleophilicity.
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Annulation: Isolate the intermediate, then reflux in triethyl orthoformate with a catalytic amount of p-toluenesulfonic acid (p-TSA). Causality: Triethyl orthoformate acts as a one-carbon electrophile. The p-TSA catalyzes the formation of the diethoxymethyl intermediate on the primary amine, which undergoes rapid intramolecular cyclization with the secondary amine to form the imidazole ring of the purine.
Mechanistic Reactivity and Downstream Derivatization
Once synthesized, 4-(6-Chloro-9H-purin-9-yl)phenol acts as a divergent hub for library generation in drug discovery. The orthogonal nature of the C6-chloride and the phenolic hydroxyl allows for sequential, highly controlled functionalization.
Bifunctional derivatization pathways of the scaffold for kinase inhibitor development.
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Pathway 1 (C6 SNAr): The displacement of the C6 chlorine by anilines or aliphatic amines is the standard method for installing the hinge-binding motif of kinase inhibitors. This reaction is typically run in polar protic solvents (e.g., n-butanol) at elevated temperatures (100°C)[1]. The high electronegativity of the leaving group (chloride) paired with the stabilization of the Meisenheimer complex by the purine nitrogens ensures rapid conversion.
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Pathway 2 (Phenolic O-Alkylation): The N9-phenol can be deprotonated by mild bases (e.g., K₂CO₃) to form a highly nucleophilic phenoxide ion. Subsequent reaction with alkyl halides or mesylates allows medicinal chemists to append solubilizing groups (like morpholine or piperazine chains) that extend out of the kinase ATP-binding pocket and into the solvent-exposed region, drastically improving the pharmacokinetic profile of the drug candidate.
References
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